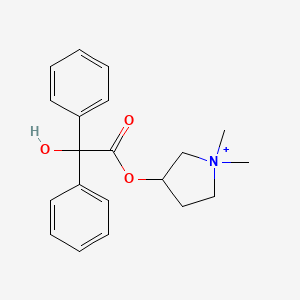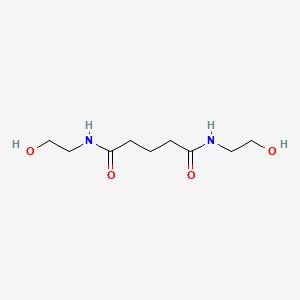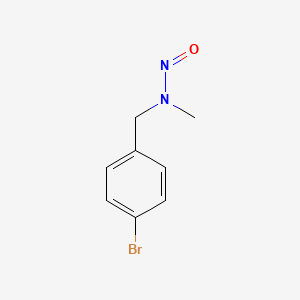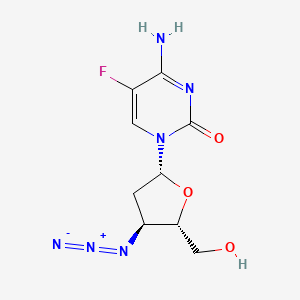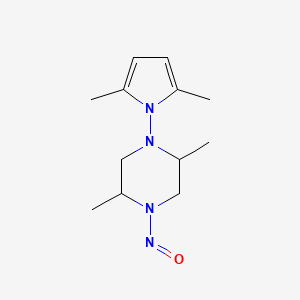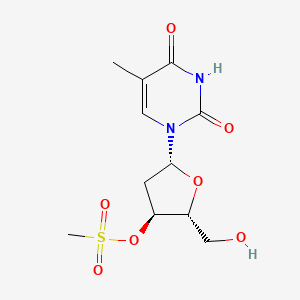
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is a heterocyclic compound that belongs to the benzoxazine family This compound is characterized by its unique structure, which includes a benzoxazine ring fused with a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide typically involves the regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates. This reaction is facilitated by the use of a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). The resulting acyclic intermediate undergoes an intermolecular amidation reaction to form the desired benzoxazine compound . Microwave heating is often employed to induce the annulation reaction, especially for intermediates bearing electron-withdrawing groups .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent yields and purity. The choice of solvents, catalysts, and reaction conditions is tailored to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo-derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the benzoxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Reagents like alkyl halides and aryl halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazines, oxo-derivatives, and dihydro derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a potassium channel activator and anti-inflammatory agent.
Materials Science: The compound is used in the synthesis of polymers and resins with enhanced thermal and mechanical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide involves its interaction with molecular targets such as potassium channels. By opening these channels, the compound induces cell membrane hyperpolarization, which can lead to antihypertensive effects . Additionally, its anti-inflammatory properties are attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2 .
Comparison with Similar Compounds
Similar Compounds
- 3,4-Dihydro-2H-1,4-benzoxazine-2-carboxamide
- 3,4-Dihydro-3-oxo-2H-1,4-benzoxazine
- 2,4-Dihydroxy-6,7-dimethoxy-2H-1,4-benzoxazin-3(4H)-one
Uniqueness
3,4-Dihydro-N,N-diethyl-3-oxo-2H-1,4-benzoxazine-2-carboxamide is unique due to its specific diethyl substitution on the nitrogen atom, which imparts distinct pharmacological properties. This structural feature differentiates it from other benzoxazine derivatives and contributes to its specific biological activities.
Properties
CAS No. |
26727-04-8 |
|---|---|
Molecular Formula |
C13H16N2O3 |
Molecular Weight |
248.28 g/mol |
IUPAC Name |
N,N-diethyl-3-oxo-4H-1,4-benzoxazine-2-carboxamide |
InChI |
InChI=1S/C13H16N2O3/c1-3-15(4-2)13(17)11-12(16)14-9-7-5-6-8-10(9)18-11/h5-8,11H,3-4H2,1-2H3,(H,14,16) |
InChI Key |
NMLZZPLKLJDRKW-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1C(=O)NC2=CC=CC=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


